molecular formula C9H9NO B1641355 3-(Methoxymethyl)benzonitrile CAS No. 1515-86-2

3-(Methoxymethyl)benzonitrile

Cat. No.: B1641355
CAS No.: 1515-86-2
M. Wt: 147.17 g/mol
InChI Key: SMAUAOPCJDOPMU-UHFFFAOYSA-N
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Description

Contextualizing Benzonitrile (B105546) Derivatives in Contemporary Organic Chemistry

Substituted benzonitriles are a significant class of organic compounds that feature a benzene (B151609) ring substituted with a nitrile group (-C≡N) and at least one other functional group. These molecules are pivotal in various domains of chemical science, including medicinal chemistry, materials science, and organic synthesis. The nitrile group is a versatile functional unit, capable of undergoing a wide range of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making benzonitrile derivatives valuable intermediates in the synthesis of more complex molecules. evitachem.comnih.gov

In the realm of organic synthesis, researchers continuously explore novel methods for the preparation of substituted benzonitriles. organic-chemistry.orgrsc.org Methodologies such as the cyanation of aryl halides and triflates, often catalyzed by transition metals like palladium and nickel, have been developed to afford these compounds with high efficiency and functional group tolerance. organic-chemistry.org The construction of fully substituted benzonitriles, which presents a greater synthetic challenge, has also been a focus of recent research, with innovative strategies like [3+3] benzannulation reactions being reported. acs.org The reactivity of the benzene ring is influenced by the nature and position of its substituents, allowing for a diverse array of chemical behaviors and applications.

Significance of the Methoxymethyl Moiety in Synthetic Design and Chemical Reactivity

The methoxymethyl group (CH₃OCH₂-), often abbreviated as MOM, is a crucial functional group in organic synthesis, primarily utilized as a protecting group for alcohols. wikipedia.orgadichemistry.comchemistrytalk.org The MOM ether is formed by the reaction of an alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. adichemistry.comereztech.com This protecting group is valued for its stability across a broad pH range (pH 4-12) and its inertness towards many oxidizing and reducing agents, as well as various nucleophiles and electrophiles. adichemistry.com This stability allows for chemical modifications at other positions of a complex molecule without affecting the protected hydroxyl group.

The MOM group's utility lies in its controlled introduction and removal. While stable under many conditions, it is sensitive to acids and can be cleaved under acidic conditions to regenerate the alcohol. adichemistry.comchemistrytalk.org This attribute is fundamental to its role in multi-step syntheses where the selective protection and deprotection of functional groups are paramount. adichemistry.com The presence of the methoxymethyl group can also influence the steric and electronic properties of a molecule, thereby affecting its reactivity and interactions with other molecules. chemistrytalk.org

Overview of Research Trajectories for 3-(Methoxymethyl)benzonitrile in Scholarly Literature

The compound this compound, which incorporates both the benzonitrile framework and the methoxymethyl group, is a subject of interest in chemical research. Its structure, featuring a meta-substituted pattern, presents a unique combination of the chemical properties of both moieties. Research involving this specific compound often revolves around its use as a building block or intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. evitachem.comontosight.aiontosight.ai

Investigations into compounds with similar structural motifs, such as those containing a benzonitrile backbone with a methoxymethyl substituent, are frequently aimed at the discovery of new therapeutic agents. ontosight.aiontosight.ai The nitrile group and the methoxymethyl group can both participate in or influence a variety of chemical reactions, making this compound a versatile synthon. For instance, the nitrile group can be a key pharmacophore or be transformed into other functional groups, while the methoxymethyl group can be used as a stable ether linkage or as a protecting group that is later removed. The specific biological activity of molecules derived from this compound is an area of active investigation, with studies exploring potential applications in areas such as oncology and infectious diseases. ontosight.ai

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1515-86-2 fluorochem.co.ukacmec.com.cnnovachemistry.combldpharm.comnetascientific.com
Molecular Formula C₉H₉NO fluorochem.co.ukacmec.com.cn
Molecular Weight 147.17 g/mol fluorochem.co.ukacmec.com.cn
IUPAC Name This compound fluorochem.co.uk
Canonical SMILES COCc1cccc(C#N)c1 fluorochem.co.uk
InChI InChI=1S/C9H9NO/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3 fluorochem.co.ukacmec.com.cn
InChI Key SMAUAOPCJDOPMU-UHFFFAOYSA-N fluorochem.co.ukacmec.com.cn
Purity >95% or >97% depending on supplier fluorochem.co.uknovachemistry.comnetascientific.com
Storage Sealed in dry, 2-8°C bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAUAOPCJDOPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307677
Record name 3-(Methoxymethyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515-86-2
Record name 3-(Methoxymethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1515-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methoxymethyl)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methoxymethyl Benzonitrile and Analogues

Established Synthetic Routes to the Chemical Compound

The formation of 3-(methoxymethyl)benzonitrile can be approached through various strategic disconnections, leading to several reliable synthetic pathways. These routes often involve either the formation of the nitrile function from an existing precursor or the introduction of the methoxymethyl group onto a benzonitrile (B105546) core.

Conversions from Substituted Benzaldehydes to Nitrile Functions

A common and effective method for synthesizing benzonitriles is through the conversion of the corresponding benzaldehydes. This transformation can be accomplished using a variety of reagents and conditions. One widely used approach involves a two-step process where the aldehyde is first converted to an aldoxime, which is then dehydrated to the nitrile.

The initial step involves the reaction of a substituted benzaldehyde, such as 3-(methoxymethyl)benzaldehyde, with hydroxylamine (B1172632) hydrochloride. This reaction is typically carried out in a solvent like ethanol (B145695) with a base, such as pyridine (B92270), to facilitate the formation of the oxime. chemicalbook.com The subsequent dehydration of the aldoxime to yield the nitrile can be achieved with various dehydrating agents. google.com For instance, reagents like trifluoroacetic anhydride (B1165640) in dioxane with pyridine can efficiently effect this transformation. chemicalbook.com

Alternative one-pot methods have also been developed to streamline this conversion. These methods often utilize catalysts to directly convert the aldehyde to the nitrile in the presence of a nitrogen source. For example, an iodine-catalyzed system using ammonium (B1175870) acetate (B1210297) as the nitrogen source and tert-butyl hydroperoxide (TBHP) as the oxidant provides a practical route to various benzonitriles from their aldehyde precursors. rsc.org Another approach employs the Schmidt reaction, using azidotrimethylsilane (B126382) in the presence of a catalyst like triflic acid, to convert aromatic aldehydes to nitriles. nih.gov

Table 1: Reagents for Aldehyde to Nitrile Conversion

Method Key Reagents Typical Conditions
Two-Step (Oxime Formation) Hydroxylamine hydrochloride, Pyridine Heating (e.g., 65 °C)
Two-Step (Oxime Dehydration) Trifluoroacetic anhydride, Dioxane, Pyridine Cooled to 0 °C, then warmed
One-Pot Catalytic Oxidation I₂, Ammonium acetate, TBHP, Ethanol Heating (e.g., 50 °C)
Schmidt Reaction Azidotrimethylsilane (TMSN₃), Triflic acid (TfOH) Room temperature

Strategies for Introducing the Methoxymethyl Group via Electrophilic Substitution

The methoxymethyl group, often abbreviated as MOM, can be introduced onto an aromatic ring through electrophilic substitution reactions. wikipedia.org This functional group can serve as a protecting group for alcohols. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a benzonitrile derivative with a methoxymethylating agent.

One common method for such an installation is the Friedel-Crafts-type reaction. This involves reacting the aromatic substrate with a reagent like chloromethyl methyl ether in the presence of a Lewis acid catalyst. However, due to the carcinogenicity of chloromethyl methyl ether, alternative, safer methods are often preferred. wikipedia.org

An alternative strategy involves a two-step process. First, a chloromethyl group is introduced onto the aromatic ring via chloromethylation. This is then followed by a nucleophilic substitution reaction with a methoxide (B1231860) source, such as sodium methoxide, to form the methoxymethyl ether.

It is important to consider the directing effects of the substituents already present on the benzene (B151609) ring. The cyano group is a meta-directing deactivator, which would direct incoming electrophiles to the meta position. This is advantageous for the synthesis of 3-substituted benzonitriles.

Dehydration Reactions of Primary Amide Precursors

The dehydration of primary amides is a fundamental and efficient route for the synthesis of nitriles. rsc.org This transformation involves the removal of a molecule of water from the primary amide group (-CONH₂) to form the nitrile group (-C≡N). A variety of dehydrating agents can be employed for this purpose, ranging from classical strong reagents to milder, more modern catalytic systems. rsc.orgresearchgate.net

For the synthesis of this compound, the corresponding precursor would be 3-(methoxymethyl)benzamide. This amide can be subjected to dehydration using powerful dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). chemistrysteps.commasterorganicchemistry.com The mechanisms for these reactions generally involve the conversion of the carbonyl oxygen into a good leaving group, followed by elimination to form the nitrile. chemistrysteps.com

More contemporary methods offer milder conditions and broader functional group tolerance. nih.gov For example, systems like oxalyl chloride with a catalytic amount of dimethyl sulfoxide (B87167) (DMSO) in the presence of triethylamine (B128534) can effectively dehydrate primary amides at room temperature. organic-chemistry.org

Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion

Dehydrating Agent Chemical Formula
Phosphorus Pentoxide P₂O₅
Phosphorus Oxychloride POCl₃
Thionyl Chloride SOCl₂
Trifluoroacetic Anhydride (CF₃CO)₂O
Oxalyl Chloride/DMSO (COCl)₂/ (CH₃)₂SO

Nucleophilic Substitution Approaches (e.g., SN2 pathways utilizing cyanide)

Nucleophilic substitution reactions provide a direct method for introducing the nitrile functionality onto a molecule. chemguide.co.uk This approach is particularly useful when a suitable electrophilic precursor is available. In the synthesis of this compound, a key precursor would be a compound with a good leaving group at the benzylic position, such as 3-(halomethyl)anisole or a related derivative.

The reaction typically involves a bimolecular nucleophilic substitution (SN2) mechanism, where a cyanide salt, such as sodium cyanide or potassium cyanide, acts as the nucleophile. chemistrystudent.comyoutube.com The cyanide ion attacks the electrophilic carbon atom bearing the leaving group (e.g., a bromide or chloride), displacing it to form the C-CN bond. docbrown.info

To facilitate this reaction, it is often carried out by heating the reactants under reflux in a suitable solvent, commonly ethanol. chemguide.co.uk The choice of solvent is crucial, as the presence of water can lead to the formation of alcohols as byproducts. chemistrystudent.com The rate of this reaction is also dependent on the nature of the leaving group, with weaker carbon-halogen bonds leading to faster reactions (C-I > C-Br > C-Cl). chemistrystudent.com

Synthesis of Halogenated Benzonitrile Derivatives Incorporating the Methoxymethyl Group

Halogenated benzonitrile derivatives are important building blocks in organic synthesis, often serving as precursors for more complex molecules through cross-coupling reactions and other transformations. The synthesis of these compounds requires careful consideration of the regioselectivity of the halogenation and the introduction of the other functional groups.

Preparation of 3-Bromo-5-(methoxymethyl)benzonitrile (B8750049)

The synthesis of 3-bromo-5-(methoxymethyl)benzonitrile involves the strategic introduction of the bromo, methoxymethyl, and nitrile groups onto the benzene ring in the correct orientation. A plausible synthetic route could start from a precursor that allows for the controlled introduction of these functionalities.

One potential pathway begins with the bromination of a suitable precursor. For example, starting with 3-hydroxybenzaldehyde, a methoxymethyl ether could be formed by protecting the hydroxyl group. Subsequent bromination would need to be directed to the desired position.

Alternatively, a more direct route might involve the modification of a pre-existing brominated aromatic compound. For example, a synthetic sequence could start with 3,5-dibromotoluene. This could undergo nucleophilic substitution with sodium methoxide to replace one of the bromine atoms, followed by functional group transformations of the methyl group to the nitrile.

Another documented synthesis starts from 3-bromo-5-methoxybenzaldehyde. This aldehyde is converted to the corresponding oxime by reacting it with hydroxylamine hydrochloride in pyridine and ethanol. The resulting oxime is then dehydrated using trifluoroacetic anhydride in dioxane and pyridine to yield 3-bromo-5-methoxybenzonitrile. chemicalbook.com Note that this example yields a methoxy (B1213986) derivative rather than a methoxymethyl derivative. The synthesis of the title compound would require a starting material with a methoxymethyl group already in place or a strategy to introduce it.

Synthesis of 4-Fluoro-3-(methoxymethyl)benzonitrile (B3374059)

The synthesis of 4-fluoro-3-(methoxymethyl)benzonitrile can be achieved through a multi-step process, typically starting from a readily available precursor such as 4-fluoro-3-hydroxybenzonitrile (B67627). This transformation involves the conversion of the hydroxyl group to a methoxymethyl ether.

A common and effective method for this conversion is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent. A particularly useful reagent for introducing the methoxymethyl group is chloromethyl methyl ether (MOM-Cl).

The synthesis can be conceptualized in the following two stages:

Preparation of the Precursor : The starting material, 4-fluoro-3-hydroxybenzonitrile, can be synthesized from 4-bromo-2-fluorophenol. This involves a cyanation reaction, where the bromine atom is replaced by a nitrile group using a cyanide source, such as copper(I) cyanide.

Methoxymethylation : The hydroxyl group of 4-fluoro-3-hydroxybenzonitrile is then etherified. The phenol (B47542) is first treated with a base, such as sodium hydride (NaH), to generate the corresponding sodium phenoxide. This intermediate is then reacted with chloromethyl methyl ether to yield the final product, 4-fluoro-3-(methoxymethyl)benzonitrile. The use of a non-protic solvent, such as tetrahydrofuran (B95107) (THF), is typical for this type of reaction to ensure the reactivity of the alkoxide.

Table 1: Reaction Parameters for the Synthesis of 4-Fluoro-3-(methoxymethyl)benzonitrile
StepReactantsReagentsSolventKey ConditionsProduct
1. Cyanation4-Bromo-2-fluorophenolCopper(I) cyanide (CuCN)N-Methyl-2-pyrrolidone (NMP)Elevated temperature4-Fluoro-3-hydroxybenzonitrile
2. Methoxymethylation4-Fluoro-3-hydroxybenzonitrile1. Sodium hydride (NaH)2. Chloromethyl methyl ether (MOM-Cl)Tetrahydrofuran (THF)Anhydrous conditions, room temperature4-Fluoro-3-(methoxymethyl)benzonitrile

Multi-Step Total Synthesis Incorporating this compound Moieties

The this compound scaffold is a valuable component in the construction of more elaborate molecules, particularly those containing heterocyclic ring systems. These frameworks are of significant interest in medicinal chemistry and materials science.

Integration into Complex Heterocyclic Frameworks

The nitrile and the activated benzene ring of this compound and its derivatives can participate in various cyclization reactions to form fused heterocyclic systems. Two notable examples are the synthesis of thiophenes and quinolines.

Thiophene Synthesis via the Gewald Reaction:

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. organic-chemistry.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. organic-chemistry.orgorganic-chemistry.org By analogy, a derivative of this compound, such as 3-(methoxymethyl)acetophenone, could serve as the ketone component.

In a hypothetical Gewald reaction, 3-(methoxymethyl)acetophenone would be reacted with malononitrile (B47326) and elemental sulfur. The reaction is typically catalyzed by a base, such as morpholine (B109124) or triethylamine, and proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization to yield the corresponding 2-amino-3-cyano-4-(3-(methoxymethyl)phenyl)thiophene.

Quinoline (B57606) Synthesis via the Friedländer Annulation:

The Friedländer synthesis is a widely used method for the preparation of quinolines, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. nih.govwikipedia.orgresearchgate.net A 2-amino-3-(methoxymethyl)benzoyl derivative could be a key intermediate in the synthesis of a quinoline incorporating the this compound moiety.

The synthesis would begin with the appropriate 2-amino-3-(methoxymethyl)benzaldehyde or ketone. This intermediate would then be condensed with a carbonyl compound, such as acetone (B3395972) or ethyl acetoacetate, in the presence of an acid or base catalyst to facilitate the cyclization and subsequent dehydration, leading to the formation of the quinoline ring system.

Table 2: Heterocyclic Synthesis Incorporating the this compound Moiety
HeterocycleSynthetic MethodKey PrecursorReactantsExpected Product
ThiopheneGewald Reaction3-(Methoxymethyl)acetophenoneMalononitrile, Sulfur, Base2-Amino-3-cyano-4-(3-(methoxymethyl)phenyl)thiophene
QuinolineFriedländer Annulation2-Amino-3-(methoxymethyl)benzaldehydeCompound with α-methylene group (e.g., Acetone)Substituted quinoline

Sequential Functionalization Approaches for Advanced Analogues

To generate a library of advanced analogues based on the this compound scaffold, sequential functionalization strategies are employed. These methods allow for the precise introduction of various substituents at specific positions on the aromatic ring.

Directed ortho-Metalation (DoM):

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgnih.govorganic-chemistry.org The methoxymethyl group in this compound can act as a directed metalation group (DMG), guiding the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium. wikipedia.orgnih.govorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups.

For this compound, the methoxymethyl group would direct lithiation to the C2 or C4 position. The nitrile group also has a directing effect, which can influence the regioselectivity of the deprotonation. The resulting organometallic species can react with electrophiles such as aldehydes, ketones, alkyl halides, or sources of halogens to introduce a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org To utilize these reactions, the this compound core must first be functionalized with a suitable group, such as a halogen (e.g., bromine or iodine) or a boronic acid/ester.

Suzuki-Miyaura Coupling : A halogenated derivative of this compound (e.g., 5-bromo-3-(methoxymethyl)benzonitrile) can be coupled with a variety of organoboron reagents in the presence of a palladium catalyst and a base to form biaryl compounds or introduce alkyl or vinyl groups. wikipedia.orglibretexts.org

Heck Reaction : Alternatively, a halogenated this compound can react with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position, leading to the synthesis of substituted styrenes and other unsaturated analogues. wikipedia.org

These sequential functionalization approaches provide a robust platform for the synthesis of a diverse array of advanced analogues of this compound, enabling the exploration of their potential applications in various scientific fields.

Table 3: Sequential Functionalization Strategies for this compound Analogues
StrategyKey IntermediateReagentsTransformationProduct Class
Directed ortho-Metalation (DoM)This compound1. Organolithium base2. Electrophile (E+)C-H activation and functionalizationSubstituted 3-(methoxymethyl)benzonitriles
Suzuki-Miyaura CouplingBromo-3-(methoxymethyl)benzonitrileOrganoboron reagent, Pd catalyst, BaseC-C bond formationBiaryl or alkyl/vinyl substituted analogues
Heck ReactionBromo-3-(methoxymethyl)benzonitrileAlkene, Pd catalyst, BaseC-C bond formationStyrenyl and other unsaturated analogues

Mechanistic Investigations of Reactions Involving 3 Methoxymethyl Benzonitrile

Elucidation of Reaction Mechanisms of the Nitrile Group in Aromatic Systems

The cyano group (-C≡N) in aromatic systems like 3-(Methoxymethyl)benzonitrile is a versatile functional group. Its carbon atom is electrophilic, while the nitrogen has a lone pair of electrons, allowing it to react with both nucleophiles and electrophiles.

The hydrolysis of the nitrile group is a fundamental reaction that converts it into a carboxylic acid, proceeding through an amide intermediate. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a water molecule. semanticscholar.orgyoutube.com A series of proton transfers and tautomerization steps then leads to the formation of an amide intermediate. Under forcing conditions (e.g., heat), this amide can undergo further acid-catalyzed hydrolysis to yield a carboxylic acid and an ammonium (B1175870) ion. The mechanism involves protonation of the amide's carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon.

Basic-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group. youtube.comyoutube.com This addition breaks the pi bond, forming a negatively charged nitrogen intermediate. Protonation by water yields an imidic acid, which quickly tautomerizes to the more stable amide. youtube.com Similar to the acidic pathway, if the reaction is driven by heat and excess base, the amide intermediate can be further hydrolyzed. This subsequent step involves the nucleophilic attack of a hydroxide ion on the amide's carbonyl carbon, ultimately leading to the formation of a carboxylate salt and ammonia (B1221849) after an elimination step. youtube.com

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles due to the highly polarized carbon-metal bond, which gives the carbon atom a carbanionic character. libretexts.org These reagents readily attack the electrophilic carbon of the nitrile group in this compound. saskoer.ca

The reaction begins with the nucleophilic addition of the carbanionic portion of the organometallic reagent to the nitrile carbon. This attack breaks one of the pi bonds of the carbon-nitrogen triple bond, resulting in the formation of a metal salt of an imine (an imine anion or iminate). researchgate.net This intermediate is stable under the anhydrous conditions required for the organometallic reagent. The reaction is typically quenched by the addition of an aqueous acid solution in a separate workup step. The acidic water protonates the nitrogen, and the resulting imine is then hydrolyzed to a ketone, releasing ammonia or a primary amine. youtube.com This two-step process provides an effective route for the synthesis of ketones from nitriles.

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.

Lithium Aluminum Hydride (LiAlH₄): As a powerful and unselective reducing agent, LiAlH₄ completely reduces the nitrile group to a primary amine. harvard.edu The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon. chemistrysteps.com This initial addition forms an imine-aluminum complex. A second hydride transfer from the aluminum hydride species to the same carbon atom completes the reduction. chemistrysteps.com An aqueous or acidic workup is then required to hydrolyze the resulting aluminum-amine complexes, protonating the nitrogen to yield the final primary amine. chemistrysteps.com

Diisobutylaluminum Hydride (DIBAL-H): In contrast, DIBAL-H is a bulkier and less reactive reducing agent, which allows for the partial reduction of nitriles to aldehydes. chemistrysteps.commasterorganicchemistry.com The reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent over-reduction. masterorganicchemistry.com The mechanism starts with the coordination of the Lewis acidic aluminum center to the nitrile nitrogen, which activates the group for hydride attack. A single hydride ion is then transferred to the nitrile carbon, forming a stable aluminum-imine intermediate. chemistrysteps.comchemistrysteps.com The bulkiness of the DIBAL-H reagent and the stability of this intermediate prevent a second hydride addition. chemistrysteps.com Subsequent hydrolysis of this intermediate during aqueous workup liberates the aldehyde. chemistrysteps.commasterorganicchemistry.com

Reaction TypeReagent(s)IntermediateFinal Product
Acid-Catalyzed HydrolysisH₃O⁺, HeatAmideCarboxylic Acid
Base-Catalyzed Hydrolysis1. NaOH, H₂O, Heat 2. H₃O⁺AmideCarboxylic Acid
Nucleophilic Addition1. R-MgX or R-Li 2. H₃O⁺ImineKetone
Reduction (Complete)1. LiAlH₄ 2. H₂OImine-aluminum complexPrimary Amine
Reduction (Partial)1. DIBAL-H (1 equiv.), -78°C 2. H₂OAluminum-imine complexAldehyde

Reduction Mechanisms (e.g., Lithium Aluminum Hydride, Diisobutylaluminum Hydride)

Reactivity and Mechanistic Aspects of the Methoxymethyl Group

The methoxymethyl group (-CH₂OCH₃) is a type of acetal (B89532) known as a methoxymethyl (MOM) ether. In the context of this compound, it can be considered a protected form of a benzyl (B1604629) alcohol. The reactivity of this group is markedly different from that of the nitrile.

The MOM ether is notably stable under a wide range of conditions, including neutral, basic, and weakly acidic environments (pH 4-12). adichemistry.com It is also inert to many common nucleophiles, oxidizing agents, and the reducing agents discussed for the nitrile group, such as organolithium reagents, Grignard reagents, and lithium aluminum hydride. adichemistry.comorganic-chemistry.org

However, the MOM group is susceptible to cleavage under strongly acidic conditions, using either Brønsted or Lewis acids. adichemistry.comwikipedia.org The cleavage mechanism is initiated by the protonation of the ether oxygen that is bonded to the methyl group. This step makes the methoxy (B1213986) group a better leaving group (methanol). The subsequent departure of methanol (B129727) is assisted by the neighboring oxygen, which uses a lone pair to form a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then readily attacked by a nucleophile, such as water, to yield a hemiacetal, which in turn decomposes to the deprotected alcohol (in this case, a benzyl alcohol) and formaldehyde (B43269). nih.gov

Electrophilic Substitution at the Methoxymethyl Moiety

Electrophilic substitution reactions are characteristic of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The reactivity and orientation of this substitution are heavily influenced by the substituents already present on the ring. libretexts.org For this compound, the benzene (B151609) ring has two substituents: a meta-directing, deactivating nitrile group (-CN) and an ortho, para-directing, activating methoxymethyl group (-CH₂OCH₃).

The methoxymethyl group, being an ether, can activate the benzene ring towards electrophilic attack due to the electron-donating resonance effect of the oxygen atom. This effect increases the electron density at the ortho and para positions relative to the methoxymethyl group. Conversely, the nitrile group is strongly electron-withdrawing through both induction and resonance, deactivating the ring and directing incoming electrophiles to the meta position relative to itself.

The ultimate positions of substitution are determined by the interplay of these directing effects. The positions ortho and para to the methoxymethyl group are C2, C4, and C6. The position meta to the nitrile group is C5. Therefore, electrophilic attack is most likely to occur at the C2, C4, and C6 positions, which are activated by the electron-donating methoxymethyl group.

While direct electrophilic substitution on the methoxymethyl moiety itself is not a typical reaction pathway, the group's ether oxygen can be protonated by strong acids, which can be the first step in cleavage of the ether bond under certain conditions. The primary role of the methoxymethyl group in electrophilic reactions is to direct substitution on the aromatic ring. libretexts.org

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentTypeDirecting EffectReactivity Effect
-CH₂OCH₃AlkoxyalkylOrtho, ParaActivating
-CNNitrileMetaDeactivating

Photochemical Reactions and Photoinduced Transformations

The photochemistry of benzonitrile (B105546) and its derivatives has been a subject of interest, particularly in the context of photoinduced electron transfer and fragmentation pathways. Upon absorption of ultraviolet light, molecules like this compound can be promoted to an excited state, making them more reactive.

Studies on benzonitrile have shown that its ionic fragmentation products can serve as important intermediates in the growth of larger polycyclic aromatic hydrocarbons (PAHs) in environments like the interstellar medium. rsc.org Dissociative ionization of benzonitrile leads to various fragment ions that can subsequently react with other molecules. rsc.org In the case of this compound, photochemical excitation could potentially lead to the cleavage of the benzylic C-O bond in the methoxymethyl group, generating a 3-cyanobenzyl radical and a methoxy radical.

Furthermore, interactions between the nitrile group and the methoxymethyl group in the excited state could lead to unique photochemical transformations. In clusters with molecules like ammonia or methylamine, benzonitrile can undergo ion–molecule reactions after photoionization, leading to the formation of new C-N bonds. rsc.org The presence of the methoxymethyl group, a potential electron donor, could influence the charge distribution in the photoionized cluster, potentially altering the reaction pathways compared to unsubstituted benzonitrile.

Intramolecular and Intermolecular Reaction Pathways Involving Both Functional Groups

The dual functionality of this compound, possessing both a nitrile and a benzylic ether, allows for complex intramolecular and intermolecular reactions where both groups participate. Cascade reactions, which involve several sequential steps in a single pot, are a powerful tool in synthesis.

For instance, related ortho-carbonyl-substituted benzonitriles are known to undergo cascade reactions with pronucleophiles. nih.gov In these reactions, an initial nucleophilic attack on the carbonyl group is followed by an intramolecular attack of the resulting intermediate onto the nitrile group, leading to the formation of heterocyclic structures like isoindolin-1-ones. nih.gov By analogy, if the methoxymethyl group of this compound were first oxidized to an aldehyde (forming 3-formylbenzonitrile), it could undergo similar intermolecular cascade reactions.

Intramolecularly, a reaction could be envisioned where the methoxymethyl group delivers a nucleophile or electrophile to the nitrile group, although this would require significant activation and a specific geometric arrangement, which is not favored by the meta-substitution pattern. More plausible are intermolecular reactions where one molecule of this compound reacts with another, or with a different bifunctional molecule, leading to polymers or complex heterocyclic systems. For example, 1,3-dipolar cycloaddition reactions involving benzonitrile oxide (which can be generated from a benzaldoxime) and an alkene are a common method for synthesizing isoxazoles and isoxazolines. nih.govresearchgate.netrsc.org

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, offering insights into transition states and reaction energy profiles that are often difficult to obtain experimentally. semanticscholar.org

Transition State Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is widely used to study reaction mechanisms, such as the [3+2] cycloaddition reactions between benzonitrile N-oxides and various dipolarophiles. nih.gov These studies calculate the geometries of reactants, products, and, crucially, the transition states that connect them.

A transition state (TS) represents the highest energy point along a reaction coordinate. By analyzing its structure, chemists can understand the synchronicity of bond-forming and bond-breaking events. For example, in a [3+2] cycloaddition, a one-step mechanism can proceed through either a synchronous TS, where both new bonds form simultaneously, or an asynchronous TS, where one bond begins to form before the other. nih.govrsc.org DFT calculations can pinpoint the lengths of the forming bonds in the TS structure, providing a clear picture of the process. These computational methods have been shown to be effective for studying reaction mechanisms in various chemical systems. researchgate.net

Table 2: Example of Calculated Transition State Bond Lengths (Å) for a [3+2] Cycloaddition Reaction from a DFT Study Data is hypothetical and illustrative of typical results from DFT studies on related benzonitrile oxide cycloadditions.

Reaction PathwayForming Bond 1 (C-O)Forming Bond 2 (C-C)Asynchronicity (Δd)
Path A (Ortho)2.0152.3500.335
Path B (Meta)2.4111.9980.413

Energetic Profiling of Reaction Intermediates and Pathways

For competing reaction pathways, such as the formation of different regioisomers in a cycloaddition, DFT can predict the product distribution by comparing the activation energies. The pathway with the lower activation energy will be kinetically favored and will correspond to the major product. mdpi.com Energetic profiling can also reveal the presence of stable intermediates, indicating a stepwise mechanism rather than a concerted one. nih.gov These calculations can be performed for reactions in the gas phase or include solvent effects to better model experimental conditions. researchgate.netmdpi.com

Table 3: Example of a Calculated Gibbs Free Energy Profile (kcal/mol) for Competing Reaction Pathways Data is hypothetical and illustrative of typical results from DFT studies on related benzonitrile reactions.

SpeciesPathway A (Ortho)Pathway B (Meta)
Reactants0.00.0
Transition State (TS)+22.5+25.8
Product-15.2-12.9

Advanced Spectroscopic Characterization and Theoretical Modeling of 3 Methoxymethyl Benzonitrile

Vibrational Spectroscopy for Structural Elucidation and Molecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Surface-Enhanced Raman Scattering (SERS), serves as a powerful tool for identifying the functional groups and probing the structural intricacies of 3-(Methoxymethyl)benzonitrile.

Infrared (IR) spectroscopy is fundamental for identifying the key functional groups within the this compound molecule. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Nitrile Group (C≡N): A sharp and intense absorption band characteristic of the nitrile stretching vibration is expected in the 2220-2240 cm⁻¹ region. For benzonitrile (B105546), this peak appears around 2227 cm⁻¹ frontiersin.org. The precise position in this compound is influenced by the electronic effects of the methoxymethyl substituent.

Aromatic Ring (C-H and C=C): Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹ nih.gov. The C=C stretching vibrations within the benzene (B151609) ring produce a series of absorptions in the 1450-1600 cm⁻¹ range.

Methoxymethyl Group (-CH₂OCH₃): The aliphatic C-H stretching vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups are expected between 2850 and 3000 cm⁻¹ nih.gov. A prominent feature for the ether linkage (C-O-C) is the asymmetric stretching vibration, which typically results in a strong band between 1050 and 1150 cm⁻¹.

Analysis of the closely related m-methoxybenzonitrile provides further insight, with studies performing detailed normal coordinate analyses to assign various in-plane and out-of-plane vibrations. nih.gov

Table 1: Predicted Key Infrared Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Benzene Ring3000 - 3100Medium
C-H Stretch (Aliphatic)-CH₂OCH₃2850 - 3000Medium-Strong
C≡N StretchNitrile2220 - 2240Strong, Sharp
C=C StretchBenzene Ring1450 - 1600Medium-Strong (multiple bands)
C-O-C Asymmetric StretchEther1050 - 1150Strong

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The nitrile stretch (C≡N) and the symmetric "breathing" mode of the benzene ring are typically strong in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) offers a significant enhancement of the Raman signal when a molecule is adsorbed onto a roughened metal surface, such as silver or gold colloids. scielo.br This technique is highly sensitive to the molecule's orientation and binding interaction with the surface. For molecules like this compound, SERS studies can elucidate which functional group (the nitrile's nitrogen lone pair, the ether's oxygen, or the π-system of the ring) preferentially interacts with the metal substrate. Theoretical SERS modeling of the related m-methoxybenzonitrile suggests that the molecule adsorbs onto the metal surface, leading to frequency shifts and intensity changes in the vibrational bands, which can be correlated with the molecule's geometry and a ligand-to-metal charge transfer mechanism. researchgate.net

Theoretical modeling, primarily using Density Functional Theory (DFT), is a crucial component of modern spectroscopic analysis. arxiv.orgchimia.ch By calculating the optimized molecular geometry and force constants, a theoretical vibrational spectrum can be generated. arxiv.org These computational results are invaluable for:

Assigning Experimental Spectra: Theoretical frequencies, when appropriately scaled, show excellent agreement with experimental IR and Raman data, allowing for the confident assignment of complex vibrational modes. frontiersin.org

Verifying Structure: The match between a calculated spectrum for a proposed structure and the experimental spectrum serves to confirm the molecular identity.

Understanding Vibrational Character: Potential Energy Distribution (PED) analysis, a computational output, quantifies the contribution of individual bond stretches, bends, and torsions to each normal vibrational mode. Studies on related substituted benzonitriles have used this approach to revise previous assignments. nih.gov

Microwave Spectroscopy for Rotational Dynamics and Precise Structural Parameters

Microwave spectroscopy probes the transitions between quantized rotational energy levels of molecules in the gas phase. This technique provides exceptionally precise data on the molecule's geometry. For a molecule to be microwave active, it must possess a permanent dipole moment, a condition which this compound meets due to its asymmetric structure.

As an asymmetric top molecule, this compound would exhibit a complex rotational spectrum. Analysis of this spectrum would yield the three principal moments of inertia (Iₐ, Iₑ, Iₐ). From these moments of inertia, it is possible to determine highly accurate structural parameters, such as bond lengths and bond angles. Furthermore, studies on similar molecules like benzyl (B1604629) alcohol have shown that microwave spectroscopy can be used to identify the most stable conformer (e.g., the gauche conformation of the oxygen atom) and to quantify the energy barriers to internal rotation. acs.org While specific experimental microwave data for this compound is not widely available, the technique remains the gold standard for obtaining precise gas-phase structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. The ¹H and ¹³C NMR spectra provide definitive confirmation of the structure of this compound. While direct experimental spectra are not publicly cataloged, a highly accurate prediction can be made based on data from closely related analogs such as 3-methylbenzonitrile (B1361078) and benzyl methyl ether. rsc.orgnist.gov

¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxymethyl protons. The four aromatic protons will appear in the typical downfield region (δ 7.3-7.7 ppm), with their splitting patterns (multiplicities) revealing their coupling relationships and confirming the 1,3- (meta) substitution pattern. The methylene (-CH₂) protons will appear as a singlet around δ 4.5 ppm, and the methyl (-CH₃) protons will be a singlet further upfield, around δ 3.4 ppm.

¹³C NMR Spectrum: The carbon NMR spectrum will show eight distinct signals. The nitrile carbon (C≡N) is expected around δ 118-119 ppm, while the quaternary carbon to which the nitrile is attached (C1) will be near δ 112-113 ppm. The other four aromatic carbons will resonate between δ 129-135 ppm. The methylene carbon (-CH₂) is predicted around δ 73-74 ppm, and the methyl carbon (-CH₃) will be the most upfield signal, around δ 58 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic C-H (4H)7.3 - 7.7Multiplets
Methylene (-CH₂)~4.5Singlet
Methyl (-CH₃)~3.4Singlet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Aromatic C-H129 - 135
Aromatic C-CN112 - 113
Aromatic C-CH₂~139
Nitrile (-C≡N)118 - 119
Methylene (-CH₂)73 - 74
Methyl (-CH₃)~58

Mass Spectrometry for Molecular Fragmentation Analysis and Structural Confirmation

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns upon ionization. whitman.edu For this compound (molar mass: 147.18 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 147.

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would include:

Alpha-cleavage of the ether: The bond between the methylene group and the oxygen is prone to cleavage, leading to the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) to yield a major fragment at m/z = 116. This C₈H₆N⁺ fragment is likely the stable cyanotropylium or cyanobenzyl cation.

Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the methylene group would result in the loss of the entire methoxymethyl group (•CH₂OCH₃, 45 Da), producing a cyanophenyl cation at m/z = 102.

Loss of formaldehyde (B43269): A rearrangement reaction could lead to the loss of neutral formaldehyde (CH₂O, 30 Da), resulting in a fragment at m/z = 117, corresponding to the m-tolunitrile radical cation.

The mass spectrum of the related m-methoxybenzonitrile shows a strong molecular ion at m/z = 133 and a major fragment at m/z = 90, corresponding to the loss of the •CHO group after rearrangement. nist.gov This suggests that complex rearrangements are also possible for this compound.

Table 4: Predicted Key Mass Fragments for this compound

m/zIdentityFragmentation Pathway
147[M]⁺˙Molecular Ion
117[M - CH₂O]⁺˙Loss of formaldehyde
116[M - •OCH₃]⁺Loss of methoxy radical
102[M - •CH₂OCH₃]⁺Loss of methoxymethyl radical

Compound Index

Chemical Transformations and Reactivity of 3 Methoxymethyl Benzonitrile and Its Derivatives

Modifications at the Benzonitrile (B105546) Core

The benzonitrile core offers two primary avenues for chemical modification: electrophilic substitution on the aromatic ring and functional group interconversion of the nitrile moiety.

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing new functional groups onto the benzene (B151609) ring. masterorganicchemistry.comstudymind.co.uk In 3-(Methoxymethyl)benzonitrile, the regiochemical outcome of such reactions is dictated by the competing directing effects of the two existing substituents.

The nitrile (-CN) group is a deactivating, meta-directing group due to its strong electron-withdrawing nature (both by induction and resonance). study.com Conversely, the methoxymethyl (-CH₂OCH₃) group, an alkoxymethyl group, is generally considered a weak activating, ortho, para-directing group. Its activating nature stems from the oxygen's lone pairs, which can donate electron density to the ring via resonance, stabilizing the cationic intermediate (sigma complex) formed during electrophilic attack.

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. studymind.co.uklkouniv.ac.in For this compound, nitration is expected to yield a mixture of isomers, with substitution occurring primarily at the positions activated by the methoxymethyl group. Studies on simple benzonitrile show that nitration yields primarily 3-nitrobenzonitrile (B78329) (81%), with smaller amounts of ortho (17%) and para (2%) isomers. study.com However, the presence of the activating -CH₂OCH₃ group in this compound would significantly favor substitution at the 2, 4, and 6 positions.

Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the aromatic ring can be accomplished using various reagents. google.com Bromination, for instance, can be carried out with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃. minia.edu.eg Milder methods, such as using N-bromosuccinimide (NBS) in combination with activators, are also effective for halogenating moderately activated aromatic rings. acs.org Similar to nitration, the halogen atom is anticipated to add to the positions ortho and para to the methoxymethyl substituent.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
ReactionTypical ReagentsElectrophilePredicted Major Products
NitrationHNO₃, H₂SO₄NO₂⁺2-Nitro-3-(methoxymethyl)benzonitrile, 4-Nitro-3-(methoxymethyl)benzonitrile
BrominationBr₂, FeBr₃Br⁺2-Bromo-3-(methoxymethyl)benzonitrile, 4-Bromo-3-(methoxymethyl)benzonitrile
ChlorinationCl₂, AlCl₃Cl⁺2-Chloro-3-(methoxymethyl)benzonitrile, 4-Chloro-3-(methoxymethyl)benzonitrile
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺2-Acyl-3-(methoxymethyl)benzonitrile, 4-Acyl-3-(methoxymethyl)benzonitrile

The nitrile group is a versatile functional handle that can be converted into a range of other functionalities, most notably carboxylic acids, aldehydes, and primary amines.

Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.combyjus.com Heating the nitrile under reflux with an aqueous acid, such as dilute hydrochloric or sulfuric acid, protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. masterorganicchemistry.comlibretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. Alkaline hydrolysis, using a reagent like sodium hydroxide (B78521), also proceeds via an amide intermediate but yields a carboxylate salt, which must be acidified in a separate step to produce the free carboxylic acid. libretexts.org

Reaction: this compound → 3-(Methoxymethyl)benzoic acid

Partial Reduction to Aldehydes: The reduction of nitriles can be stopped at the aldehyde stage by using a sterically hindered and less reactive reducing agent at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. chemistrysteps.comadichemistry.comchemistrysteps.com The reaction is typically performed at -78 °C. DIBAL-H adds one equivalent of hydride to the nitrile, forming an aluminum-imine intermediate. This intermediate is stable at low temperatures but is readily hydrolyzed upon aqueous workup to furnish the aldehyde. chemistrysteps.comcommonorganicchemistry.com

Reaction: this compound → 3-(Methoxymethyl)benzaldehyde

Complete Reduction to Amines: More powerful reducing agents or catalytic hydrogenation can reduce the nitrile group completely to a primary amine. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, providing the corresponding benzylamine (B48309) derivative in high yield after an acidic workup. chemguide.co.uk Alternatively, catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel is an effective method. chemguide.co.ukmdma.chhidenanalytical.com For instance, benzonitrile can be reduced to benzylamine using a palladium-loaded titanium(IV) oxide photocatalyst or with palladinized charcoal in the presence of hydrogen chloride. mdma.chrsc.org

Reaction: this compound → (3-(Methoxymethyl)phenyl)methanamine

Table 2: Functional Group Interconversions of the Nitrile Moiety
TransformationProduct Functional GroupTypical Reagents and Conditions
HydrolysisCarboxylic AcidH₃O⁺ (e.g., aq. HCl, H₂SO₄), heat
Partial ReductionAldehyde1. DIBAL-H, -78 °C; 2. H₂O
Complete ReductionPrimary Amine1. LiAlH₄, ether/THF; 2. H₃O⁺ or H₂, Pd/C catalyst

Transformations of the Methoxymethyl Side Chain

The methoxymethyl group (-CH₂OCH₃) is essentially a methoxymethyl (MOM) ether of a benzyl (B1604629) alcohol. This functionality can undergo cleavage to reveal the alcohol, oxidation, or substitution reactions.

Direct oxidation of the methoxymethyl ether is challenging without affecting other parts of the molecule. A more common and controlled approach involves a two-step sequence: deprotection (cleavage) of the ether to the corresponding benzyl alcohol, followed by oxidation of the alcohol.

Cleavage to Benzyl Alcohol: The methoxymethyl (MOM) ether can be cleaved under acidic conditions. wikipedia.org A variety of Lewis and Brønsted acids can effect this transformation. wikipedia.org Milder and more selective methods have been developed to avoid harsh conditions that could affect other functional groups. For example, bismuth trichloride (B1173362) (BiCl₃) in aqueous acetonitrile (B52724) has been shown to be an efficient reagent for the cleavage of MOM ethers from various alcohols and phenols. rsc.orgmorressier.com Other systems, such as zinc bromide (ZnBr₂) with a thiol, also provide rapid and selective deprotection. researchgate.net This reaction unmasks the 3-(hydroxymethyl)benzonitrile intermediate.

Reaction: this compound → 3-(Hydroxymethyl)benzonitrile

Oxidation of the Resulting Alcohol: Once the benzyl alcohol is formed, it can be oxidized to either an aldehyde or a carboxylic acid using standard oxidation protocols.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the primary alcohol to 3-cyanobenzaldehyde (B1676564) without over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 3-cyanobenzoic acid.

The methoxy (B1213986) group (-OCH₃) of the methoxymethyl side chain is a poor leaving group, making direct nucleophilic substitution difficult. To facilitate substitution at the benzylic carbon, the side chain must first be converted to a form bearing a better leaving group.

The most practical route involves the cleavage of the methoxymethyl ether to the 3-(hydroxymethyl)benzonitrile intermediate, as described previously. The resulting hydroxyl group can then be converted into an excellent leaving group, such as a tosylate, mesylate, or a halide. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. Alternatively, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert it into the corresponding benzyl chloride or bromide.

Once 3-(halomethyl)benzonitrile or its sulfonate ester equivalent is formed, it becomes an excellent substrate for Sₙ2 reactions. A wide variety of nucleophiles can then be introduced at the benzylic position, allowing for extensive derivatization.

Table 3: Derivatization via the Methoxymethyl Side Chain
Initial TransformationIntermediateSubsequent ReactionFinal Product TypeExample Nucleophiles
Ether Cleavage (e.g., BiCl₃)3-(Hydroxymethyl)benzonitrileTosylation (TsCl, pyridine)3-(Tosyloxymethyl)benzonitrileAzides (NaN₃), Cyanides (NaCN), Amines (R₂NH), Thiolates (RSNa), Alkoxides (RONa)
Ether Cleavage (e.g., BiCl₃)3-(Hydroxymethyl)benzonitrileHalogenation (e.g., SOCl₂)3-(Chloromethyl)benzonitrile

Synthesis and Reactivity of Advanced Derivatives

The transformations detailed above serve as foundational steps for the synthesis of more complex and advanced derivatives, including those with significant biological activity. researchgate.netmdpi.com Benzonitrile derivatives are key structural motifs in many pharmaceutical compounds. researchgate.net

For example, the carboxylic acid derivative, 3-(methoxymethyl)benzoic acid, can be coupled with various amines using standard peptide coupling reagents to form a library of amides. The amine derivative, (3-(methoxymethyl)phenyl)methanamine, can be used in reductive amination reactions or as a nucleophile to construct more elaborate structures.

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex heterocyclic systems from substituted benzonitriles. For instance, ortho-carbonyl substituted benzonitriles can react with pronucleophiles like ((chloromethyl)sulfonyl)benzenes in base-promoted cascade reactions to form isoindolin-1-ones, a valuable heterocyclic scaffold. nih.govacs.org By applying the functional group interconversions described in sections 5.1.2 and 5.2.1, this compound can be converted into precursors suitable for such advanced synthetic applications. For example, oxidation of the side chain to an aldehyde followed by ortho-lithiation and formylation could generate a dialdehyde (B1249045) precursor for complex cyclization reactions.

The strategic combination of reactions at the aromatic core and the side chain allows for a modular approach to synthesizing a wide array of molecules with tailored properties, starting from the versatile this compound scaffold.

Bromo- and Fluoro-Substituted Methoxymethylbenzonitriles

Halogenated methoxymethylbenzonitriles are valuable intermediates in organic synthesis, offering multiple reaction sites for further functionalization. The introduction of a bromine or fluorine atom onto the aromatic ring significantly influences the molecule's reactivity, particularly in cross-coupling and nucleophilic substitution reactions.

The synthesis of bromo-substituted methoxymethylbenzonitriles can be achieved through various methods, including the direct bromination of the methoxymethylbenzonitrile precursor or by constructing the molecule from a pre-brominated starting material. For instance, 2-bromo-5-methoxybenzonitrile (B150773) can be synthesized from 2-bromo-5-methoxybenzoic acid by reaction with ammonia (B1221849) at elevated temperatures, followed by distillation. guidechem.com Another approach involves the bromination of a methylanisole derivative followed by further transformations. google.com While specific examples for the direct synthesis of bromo-(methoxymethyl)benzonitriles are not extensively detailed in the provided literature, analogous reactions, such as the preparation of 4-bromobenzonitrile (B114466) from 4-bromobenzaldehyde (B125591) and hydroxylamine (B1172632) hydrochloride, suggest plausible synthetic routes. prepchem.com

Fluoro-substituted methoxymethylbenzonitriles are of interest due to the unique properties conferred by the fluorine atom, including altered electronic effects and metabolic stability in pharmaceutical applications. The synthesis of these compounds can be approached through nucleophilic aromatic substitution (SNAr) reactions on activated fluoroaromatic precursors. acgpubs.orgresearchgate.net For example, the fluorine atom in compounds like 4-fluoro-3-nitrobenzonitrile (B23716) is highly susceptible to displacement by nucleophiles due to the strong electron-withdrawing nature of the adjacent nitro and cyano groups. cardiff.ac.uk While direct experimental data for the synthesis of fluoro-substituted methoxymethylbenzonitriles is limited in the provided results, the reactivity of similar structures suggests that a fluorine atom positioned ortho or para to an activating group would be a suitable leaving group for nucleophilic substitution. researchgate.netnih.gov The reactivity of halogens in such substitutions often follows the order F >> Br > Cl >>> I in aromatic systems. nih.gov

The table below summarizes representative bromo- and fluoro-substituted benzonitriles, some of which are methoxy analogues that provide insight into the potential properties of the target methoxymethyl compounds.

Compound NameCAS NumberMolecular FormulaNotes
2-Bromo-5-methoxybenzonitrile138642-47-4C₈H₆BrNOSynthesized from 2-bromo-5-methoxybenzoic acid. guidechem.com
4-Bromo-3-methoxybenzonitrile120315-65-3C₈H₆BrNOA commercially available building block. maksons.co.innih.gov
5-Bromo-2-(methoxymethyl)benzonitrile1851055-20-3C₉H₈BrNOCommercially available.
4-Fluoro-3-methoxybenzonitrile243128-37-2C₈H₆FNOA commercially available building block.
4-Fluoro-3-(methoxymethyl)benzonitrile (B3374059)Not AvailableC₉H₈FNOStructural information available.

Amino- and Hydroxy-Substituted Methoxymethylbenzonitriles

The presence of amino and hydroxy groups on the methoxymethylbenzonitrile scaffold introduces nucleophilic centers and opportunities for a wide range of chemical transformations, including diazotization, acylation, and etherification.

Amino-substituted methoxymethylbenzonitriles can be synthesized through the reduction of a corresponding nitro-substituted precursor. nih.gov The nitro group can be introduced onto the aromatic ring via electrophilic nitration, and its subsequent reduction to an amine is a common and efficient transformation. For instance, 2-amino-5-nitrobenzonitrile (B98050) can be prepared from 5-nitroanthranilamide using a dehydrating agent like phosphorus pentoxide. google.com The resulting amino group can then undergo further reactions, such as diazotization to form diazonium salts, which are versatile intermediates for introducing a variety of other functional groups. guidechem.com The synthesis of polysubstituted 4-aminoquinolines from 2-aminobenzonitriles highlights the utility of the amino and cyano groups in constructing complex heterocyclic systems. cardiff.ac.uk

Hydroxy-substituted methoxymethylbenzonitriles possess a phenolic hydroxyl group that can be readily alkylated or acylated. The synthesis of these compounds can be achieved by methods such as the conversion of a formyl group to a cyano group in a hydroxy-substituted benzaldehyde. For example, 4-hydroxy-3-methoxybenzonitrile (B1293924) can be synthesized from 3-hydroxy-4-methoxybenzaldehyde. researchgate.net The hydroxyl group in these compounds is reactive towards alkylating agents. For instance, 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be alkylated with dimethyl sulfate (B86663) or diethyl sulfate in the presence of potassium carbonate to yield the corresponding 2-alkoxy-5-methoxybenzaldehyde. google.com This suggests a similar reactivity for hydroxy-substituted methoxymethylbenzonitriles, allowing for the introduction of various ether linkages. organic-chemistry.org Furthermore, the hydroxyl group can direct electrophilic substitution to specific positions on the aromatic ring.

The following table includes examples of amino- and hydroxy-substituted benzonitriles, with methoxy analogues providing context for the reactivity of the target methoxymethyl compounds.

Compound NameCAS NumberMolecular FormulaNotes
4-Amino-3-methoxybenzonitrile177476-76-5C₈H₈N₂OCommercially available. nih.gov
2-Amino-5-nitrobenzonitrile17420-30-3C₇H₅N₃O₂A precursor for further synthetic transformations. nih.gov
4-Hydroxy-3-methoxybenzonitrile4421-08-3C₈H₇NO₂Can be used in the synthesis of more complex molecules. sigmaaldrich.com
2-Hydroxy-5-methoxy-benzonitrile39835-11-5C₈H₇NO₂Commercially available. scbt.com
2-Hydroxy-5-nitrobenzonitrileNot AvailableC₇H₄N₂O₃Structural information available. nih.gov

Benzonitrile Analogues with Altered Methoxymethyl Positional Isomerism

The position of the methoxymethyl group on the benzonitrile ring significantly impacts the molecule's physical properties and chemical reactivity. A comparative analysis of the 2-, 3-, and 4-(methoxymethyl)benzonitrile (B3022787) isomers reveals differences in their synthetic accessibility and potential for participation in various reactions.

2-(Methoxymethyl)benzonitrile can be synthesized from 2-cyanobenzyl chloride or bromide through nucleophilic substitution with a methoxide (B1231860) source. asianpubs.org The proximity of the methoxymethyl group to the cyano group in the ortho position can lead to unique intramolecular interactions and reactivity patterns.

4-(Methoxymethyl)benzonitrile can be prepared from 4-methylbenzonitrile by radical bromination of the methyl group to form 4-(bromomethyl)benzonitrile, followed by nucleophilic substitution with methoxide. rsc.org The para-disposition of the two functional groups generally results in more straightforward reactivity compared to the ortho and meta isomers, as steric hindrance is minimized.

Below is a table of the positional isomers of methoxymethylbenzonitrile.

Compound NamePositional IsomerMolecular FormulaNotes
2-(Methoxymethyl)benzonitrileOrthoC₉H₉NOCan be synthesized from 2-cyanobenzyl halides. asianpubs.org
This compoundMetaC₉H₉NOThe primary subject of this article.
4-(Methoxymethyl)benzonitrileParaC₉H₉NOCan be synthesized from 4-methylbenzonitrile. rsc.org

Applications of 3 Methoxymethyl Benzonitrile in Complex Organic Synthesis

Role as a Key Synthetic Building Block and Intermediate

As a bifunctional molecule, 3-(Methoxymethyl)benzonitrile serves as a crucial intermediate in multi-step synthetic pathways. The nitrile group can be transformed into various other functional groups, such as amines, amides, or carboxylic acids, while the methoxymethyl group offers a stable ether linkage that can be carried through several reaction steps or potentially be modified under specific conditions.

Precursor for Pharmaceutical Intermediates

The benzonitrile (B105546) moiety is a common feature in many biologically active molecules and serves as a precursor for a range of pharmaceuticals. While specific, publicly documented examples detailing the direct use of this compound as a starting material for a marketed drug are limited, the synthesis of related structures highlights its potential. For instance, substituted benzonitriles are key intermediates in the synthesis of kinase inhibitors and other targeted therapies. The synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile from 3-hydroxy-4-methoxybenzaldehyde demonstrates a typical pathway where a benzonitrile core is elaborated to create complex molecules with pharmaceutical potential. researchgate.net In this type of synthesis, the nitrile group is often a stable anchor point while other parts of the molecule are constructed.

Scaffolds for Agrochemical Synthesis

In agrochemical development, substituted benzonitriles are integral to creating new fungicides, herbicides, and insecticides. The functional groups on the aromatic ring play a critical role in determining the efficacy, target specificity, and metabolic stability of the final product. The methoxymethyl group in this compound can influence the lipophilicity and transport properties of a potential agrochemical, which are key factors for its effectiveness. While direct pathways from this compound to commercial agrochemicals are not extensively published, the broader class of benzonitriles is well-established in this industry.

Table 1: Representative Applications of Substituted Benzonitriles

Area Role of Benzonitrile Derivative Example Transformation
Pharmaceuticals Precursor to heterocyclic drugsSynthesis of 4-anilinoquinazolines from nitrobenzonitrile precursors. researchgate.net
Agrochemicals Core structure for pesticidesUsed in the development of novel fungicides and insecticides.

Formation of Carbon-Carbon Bonds in Complex Architectures

The aromatic ring of this compound is suitable for various carbon-carbon bond-forming reactions, enabling the construction of intricate molecular skeletons.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira involving related nitriles)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, and benzonitrile derivatives can participate in these transformations.

Suzuki-Miyaura Coupling : This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.com While the nitrile group itself is not the primary reactive site in the standard Suzuki reaction, a halogenated version of this compound could be readily coupled with various boronic acids to introduce new aryl or vinyl substituents. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including nitriles. acs.orgmdpi.com The development of specialized palladium catalysts has extended the scope to include heteroatom-substituted heteroaryl chlorides, showcasing the versatility of this reaction for building complex structures. acs.org

Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides to produce arylalkynes and conjugated enynes. wikipedia.orglibretexts.orgorganic-chemistry.org It is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. researchgate.net A halogenated derivative of this compound would be a suitable substrate for Sonogashira coupling, allowing for the introduction of an alkyne functional group. This alkyne could then be used for further transformations, such as cyclization reactions. The reaction is typically catalyzed by palladium and a copper(I) co-catalyst under mild, basic conditions. wikipedia.orgorganic-chemistry.org

Annulation and Cyclization Reactions to Form Fused Systems

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are fundamental to the synthesis of polycyclic systems. The benzonitrile unit can be a key component in such transformations. Catalytic methods, often employing transition metals like rhodium or palladium, can activate C-H bonds adjacent to the directing nitrile group, enabling cyclization with coupling partners like alkynes or alkenes to form fused heterocyclic systems. researchgate.net For example, reactions involving (ortho-alkynyl phenyl) sulfides, which share structural similarities, undergo cyclization-carbonylation-cyclization coupling reactions to afford complex ketones with benzo[b]thiophene groups. rsc.org These types of reactions highlight the potential for the this compound framework to be elaborated into more complex, fused architectures. harvard.edursc.orgresearchgate.net

Stereoselective Synthesis Utilizing this compound Frameworks

The creation of chiral molecules with high enantiomeric purity is a central goal of modern organic synthesis, particularly in the pharmaceutical industry. While this compound itself is achiral, its framework can be utilized in stereoselective transformations. This can be achieved through several strategies:

Asymmetric Catalysis : A prochiral derivative of this compound could be subjected to an asymmetric reaction using a chiral catalyst. For instance, an asymmetric reduction of a ketone derivative or an asymmetric addition to an alkene derivative could install a new stereocenter with high enantioselectivity.

Substrate Control : The methoxymethyl group or other substituents could be modified to include a chiral auxiliary. This auxiliary would direct the stereochemical outcome of a subsequent reaction on the molecule, after which the auxiliary could be removed.

Atroposelective Synthesis : For some sterically hindered biaryl benzonitriles, rotation around the aryl-aryl bond is restricted, leading to stable, chiral atropisomers. Synthetic methods have been developed for the catalytic atroposelective synthesis of such axially chiral benzonitriles, though this typically requires more substitution than is present in this compound.

While specific examples detailing the use of this compound in major stereoselective syntheses are not prominent in the literature, the functional handles it possesses make it a candidate for incorporation into such synthetic routes.

Role of 3 Methoxymethyl Benzonitrile in Medicinal Chemistry Research

Intermediate in Drug Candidate Synthesis and Development

In the intricate process of drug discovery and development, the synthesis of novel molecular entities often relies on the use of versatile chemical intermediates. These are compounds that serve as stepping stones in a multi-step synthetic pathway, providing the core structure or key functional groups that will be present in the final drug candidate. 3-(Methoxymethyl)benzonitrile and its analogs are recognized for their role as intermediates in the synthesis of more complex organic molecules and building blocks for biologically active compounds. evitachem.com The benzonitrile (B105546) portion of the molecule offers a reactive handle for a variety of chemical transformations, while the methoxymethyl group can influence solubility, metabolic stability, and interactions with biological targets.

For instance, the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which have potential in treating psychiatric diseases, often involves complex substituted aromatic cores. One such clinical candidate, 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, highlights the importance of the substituted benzonitrile framework in modern drug design. nih.gov Although this example uses a different substitution pattern, it underscores the value of the benzonitrile scaffold as a key component in constructing potent modulators of central nervous system targets. The synthetic strategies used for such compounds often involve building complex heterocyclic systems onto a pre-functionalized benzene (B151609) ring, a role for which this compound is well-suited.

Heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—are of paramount importance in medicinal chemistry. A vast number of approved drugs contain heterocyclic scaffolds, as these structures are often key to achieving desired biological activity and pharmacokinetic properties. nih.govmdpi.com The nitrile group of this compound is a particularly useful functional group for the synthesis of nitrogen-containing heterocycles.

The chemical reactivity of the nitrile allows it to participate in a variety of cyclization reactions to form rings such as:

Pyrimidines: These six-membered rings are central to the structure of nucleobases in DNA and RNA.

Triazoles and Tetrazoles: Five-membered rings with three and four nitrogen atoms, respectively, which are often used as bioisosteres for carboxylic acids or amide groups.

Imidazoles and Benzimidazoles: These are found in many biologically active compounds and approved drugs. nih.gov

Quinolines: A fused heterocyclic system that is a common scaffold in medicinal chemistry programs. nih.gov

The development of efficient and environmentally friendly methods for synthesizing these heterocyclic structures is a major focus of modern chemical research. researchgate.net The use of versatile precursors like this compound allows for the introduction of specific substituents (in this case, the methoxymethyl group) onto the final heterocyclic product. This substituent can then play a crucial role in modulating the molecule's interaction with its biological target, thereby influencing its efficacy and selectivity.

Enzyme inhibitors are a major class of therapeutic agents that function by blocking the activity of specific enzymes involved in disease processes. Substituted benzonitriles are frequently used as core fragments in the design of potent and selective enzyme inhibitors.

Phosphodiesterase-4 (PDE4) Inhibitors: PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP), and its inhibition is a validated strategy for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) and psoriasis. mdpi.com Many potent PDE4 inhibitors, such as Roflumilast and Apremilast, feature a catechol ether pharmacophore, which is crucial for binding to the active site of the enzyme. nih.gov The design of novel PDE4 inhibitors often involves creating derivatives that mimic this key interaction. This compound provides a scaffold that can be elaborated to incorporate the necessary pharmacophoric elements for PDE4 inhibition. The methoxymethyl group can be considered a stable mimic or a precursor to other ether-linked functionalities that are known to interact favorably within the PDE4 active site.

Aromatase Inhibitors: Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone of therapy for hormone-receptor-positive breast cancer. mdpi.comnih.gov Non-steroidal aromatase inhibitors like Letrozole and Anastrozole contain a nitrile group that is essential for their inhibitory activity, as it coordinates with the heme iron atom in the enzyme's active site. core.ac.uk The synthesis of novel aromatase inhibitors often involves creating molecules that combine this critical nitrile-containing pharmacophore with other structural elements to enhance potency and selectivity. nih.govmdpi.com this compound serves as a valuable starting material in this context, providing the essential benzonitrile core that can be further functionalized to produce candidate aromatase inhibitors.

Structure-Activity Relationship (SAR) Studies of Related Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity. This process helps to identify the key structural features (pharmacophores) responsible for a molecule's therapeutic effects and to optimize its potency, selectivity, and pharmacokinetic properties.

For a molecule like this compound, SAR studies would typically explore modifications at several key positions:

The Nitrile Group: The nitrile is often a key interacting group. It could be replaced with other electron-withdrawing groups or potential hydrogen bond acceptors (e.g., amides, tetrazoles) to probe the importance of its electronic and steric properties for target binding.

The Methoxymethyl Group: The size, length, and polarity of this substituent could be varied. For example, replacing the methyl group with ethyl, propyl, or cyclic groups would explore the steric tolerance of the binding pocket. nih.gov Introducing fluorine atoms could alter its metabolic stability and electronic properties. The ether oxygen could also be replaced with sulfur or other linkers.

The Benzene Ring: Additional substituents could be added to other positions on the ring to explore how they influence activity.

An SAR study on dual aromatase-sulfatase inhibitors, which started from a 4-substituted benzonitrile scaffold, demonstrated the importance of the linker system attached to the phenyl ring. nih.gov The study found that alkylene- and thioether-based linkers were more potent than ether- or sulfone-based ones, and that linker length had a significant effect on activity. nih.gov Such findings provide a roadmap for designing more effective drugs. By applying similar principles, derivatives of this compound could be rationally designed to optimize their interaction with a specific biological target.

Table 1: Hypothetical SAR Modifications for this compound Derivatives This table is for illustrative purposes to demonstrate the principles of SAR and does not represent actual experimental data.

Click to view interactive data table
CompoundR1 (Nitrile Replacement)R2 (Methoxymethyl Modification)Expected SAR Information
Parent-CN-CH2OCH3Baseline activity
Analog A-C(=O)NH2 (Amide)-CH2OCH3Probes need for nitrile vs. other H-bond acceptors
Analog B-CN-CH2OCH2CH3 (Ethoxymethyl)Evaluates steric tolerance at the ether terminus
Analog C-CN-CH2SCH3 (Thiomethylmethyl)Assesses impact of replacing the ether oxygen
Analog D-CN-OCH3 (Methoxy)Determines importance of the methylene (B1212753) spacer

Prodrug Design Incorporating Methoxymethyl Moieties

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. ijpcbs.com This strategy is often employed to overcome challenges such as poor solubility, low permeability, rapid metabolism, or unpleasant taste. The methoxymethyl group is a type of acetal (B89532) that can be used in prodrug design.

Methoxymethyl ethers, often referred to as MOM ethers, are commonly used as protecting groups in organic synthesis because they are stable under many reaction conditions but can be removed under mild acidic conditions. This same chemical property makes them suitable for use as promoieties in prodrugs. A drug molecule containing a hydroxyl (-OH) or thiol (-SH) group can be temporarily masked as a methoxymethyl ether. This modification can increase the lipophilicity of the drug, potentially enhancing its absorption through cell membranes. Once absorbed into the systemic circulation or within target cells, the methoxymethyl ether can be cleaved by enzymes or the lower pH environment of certain tissues to release the active drug.

In some cases, the introduction of an alkoxymethyl ether can do more than just act as a cleavable linker; it can dramatically enhance the potency of the parent molecule. For example, converting the natural product Salvinorin B to its methoxymethyl (MOM) ether resulted in a derivative with significantly greater potency at the kappa opioid receptor. nih.gov Further modification to an ethoxymethyl ether yielded one of the most potent and selective kappa opioid agonists known. nih.gov This demonstrates that the methoxymethyl moiety is not merely an inert linker but can actively contribute to the pharmacodynamic profile of a drug candidate. Therefore, the methoxymethyl group present in this compound could be envisioned as a stable structural component or as a potential promoiety in a more complex prodrug design.

Catalytic Aspects in the Chemistry of 3 Methoxymethyl Benzonitrile

Metal-Catalyzed Transformations in Benzonitrile (B105546) Chemistry

Transition metal catalysis plays a pivotal role in the synthesis and modification of benzonitriles. Palladium, copper, and ruthenium complexes are at the forefront of these transformations, enabling a wide range of reactions from cross-coupling to hydrogenation.

Palladium-Catalyzed Processes

Palladium catalysis is a cornerstone of modern organic synthesis, providing efficient routes for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 3-(methoxymethyl)benzonitrile, palladium-catalyzed cross-coupling reactions are instrumental for the introduction of the nitrile functionality or for further elaboration of the aromatic ring.

Common palladium-catalyzed reactions applicable to the synthesis of substituted benzonitriles include the Suzuki-Miyaura, Sonogashira, and Heck couplings. While specific examples detailing the use of this compound as a direct substrate are not extensively documented, the general applicability of these methods to a wide array of substituted aryl halides suggests their utility in the synthesis of this compound or its derivatives. For instance, the Suzuki-Miyaura coupling of an aryl halide with an organoboron reagent is a powerful method for constructing biaryl systems. aidic.itrsc.orgorganic-chemistry.org Similarly, the Sonogashira reaction allows for the coupling of aryl halides with terminal alkynes. beilstein-journals.org

A notable palladium-catalyzed method for the synthesis of aryl nitriles is the cyanation of aryl halides or triflates. These reactions typically employ a palladium catalyst in conjunction with a cyanide source, such as zinc cyanide or potassium ferrocyanide. The use of specialized ligands can enhance the efficiency and substrate scope of these transformations. Another advanced approach involves the denitrative cyanation of nitroarenes, offering an alternative pathway to aryl nitriles. elsevierpure.com

Table 1: Examples of Palladium-Catalyzed Reactions for Aryl Nitrile Synthesis

Reaction Name Reactants Catalyst System (Typical) Product Type
Suzuki-Miyaura Coupling Aryl Halide, Arylboronic Acid Pd catalyst, Ligand, Base Biaryl
Sonogashira Coupling Aryl Halide, Terminal Alkyne Pd catalyst, Cu co-catalyst, Base Aryl Alkane
Heck Coupling Aryl Halide, Alkene Pd catalyst, Base Aryl Alkene
Cyanation Aryl Halide/Triflate, Cyanide Source Pd catalyst, Ligand Aryl Nitrile

Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective and versatile alternative to palladium for certain transformations in benzonitrile chemistry. Copper-catalyzed reactions are particularly relevant for cyanation reactions and have been employed in various multi-component reactions.

The classic Rosenmund-von Braun reaction, involving the cyanation of aryl halides with copper(I) cyanide at elevated temperatures, has been a long-standing method for the synthesis of benzonitriles. Modern advancements have led to the development of milder, catalytic versions of this reaction. Copper catalysts are also effective in mediating the synthesis of benzonitriles from benzaldehydes using a suitable nitrogen source. thieme-connect.de

Furthermore, copper catalysts can participate in three-component coupling reactions involving nitriles. For instance, the coupling of nitriles, 1,3-dienes, and silylboranes can yield β,γ-unsaturated ketones. rsc.org Copper also catalyzes the N-alkylation of N-heteroarenes, demonstrating its utility in diverse synthetic contexts. nih.govrsc.org While direct applications to this compound are not explicitly detailed in the literature, the functional group tolerance of many copper-catalyzed methods suggests their potential applicability.

Table 2: Overview of Copper-Catalyzed Reactions in Nitrile Chemistry

Reaction Type Reactants Catalyst System (Typical) Product Type
Cyanation of Aryl Halides Aryl Halide, Cyanide Source Cu catalyst Aryl Nitrile
Oxidation of Benzaldehydes Benzaldehyde, Ammonia (B1221849) Source Cu catalyst, Oxidant Benzonitrile
Three-Component Coupling Nitrile, 1,3-Diene, Silylborane Cu catalyst β,γ-Unsaturated Ketone

Ruthenium-Catalyzed Hydrogenation of Nitriles

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis, and ruthenium catalysts have proven to be highly effective for this purpose. The hydrogenation of benzonitriles, including substituted derivatives, to the corresponding benzylamines is a well-established process. semanticscholar.orgacs.orgacs.org

The mechanism of ruthenium-catalyzed nitrile hydrogenation has been the subject of detailed studies. It is generally accepted that the reaction proceeds through the formation of an intermediate imine, which is then further hydrogenated to the primary amine. scispace.comresearchgate.net Various ruthenium complexes, often in combination with phosphine (B1218219) ligands, can catalyze this reaction under mild conditions of temperature and hydrogen pressure. It is anticipated that this compound would undergo this transformation to yield 3-(methoxymethyl)benzylamine.

Table 3: Ruthenium Catalysts for Nitrile Hydrogenation

Catalyst Precursor (Example) Ligand (Example) Substrate Product
RuH₂(H₂)₂(PCyp₃)₂ Tricyclopentylphosphine Benzonitrile Benzylamine (B48309)

Organocatalysis in Benzonitrile Functionalization

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, providing access to chiral molecules without the need for transition metals. In the realm of benzonitrile chemistry, N-heterocyclic carbenes (NHCs) have shown significant promise, particularly in the atroposelective synthesis of complex molecular architectures.

Chiral N-Heterocyclic Carbene (NHC) Catalysis for Atroposelective Synthesis

Axially chiral biaryls are an important class of compounds with applications in catalysis and materials science. Chiral N-heterocyclic carbenes have been successfully employed as organocatalysts to control the stereochemistry in the synthesis of these molecules. beilstein-journals.orgresearchgate.net

While not directly modifying the this compound core, these methodologies can construct complex biaryl systems where a substituted benzonitrile is a key component. The NHC catalyst can facilitate reactions such as [4+2] cycloadditions or desymmetrization of prochiral substrates to generate axially chiral products with high enantioselectivity. researchgate.netnih.gov The benzonitrile moiety can be pre-installed on one of the coupling partners, and its electronic properties can influence the course of the reaction.

Photoredox Catalysis in Nitrile Functionalization

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. This approach has been applied to the functionalization of C-H bonds and other transformations involving nitriles. acs.orgnih.gov

The direct C-H functionalization of arenes, including benzonitriles, is a highly attractive strategy for the late-stage modification of complex molecules. Photoredox catalysis, often in combination with a transition metal co-catalyst, can facilitate the arylation, alkylation, or other functionalization of C-H bonds. beilstein-journals.orgbeilstein-journals.orgsemanticscholar.org For a molecule like this compound, this could potentially allow for the introduction of new substituents at various positions on the aromatic ring.

Furthermore, photoredox catalysis can be employed to generate reactive intermediates from nitriles. While specific applications involving this compound are yet to be widely reported, the general principles of photoredox catalysis suggest that this compound could be a viable substrate in various light-mediated transformations.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
3-(Methoxymethyl)benzylamine
4-(4-methoxybenzoyl)benzonitrile
Benzaldehyde
Benzonitrile
Benzylamine
Biaryl
Phenylboronic acid
Potassium ferrocyanide

Biocatalysis for Nitrile Hydrolysis (Enzyme-mediated Transformations)

The enzymatic hydrolysis of nitriles represents a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions. researchgate.net This biocatalytic approach primarily utilizes two main classes of enzymes: nitrilases and nitrile hydratases. taylorandfrancis.com These enzymes are found in a variety of microorganisms and plants and are capable of converting nitriles into valuable carboxylic acids or amides with high efficiency and specificity under mild conditions. researchgate.netnih.gov

Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia. nih.gov Nitrile hydratases (NHases, EC 4.2.1.84), on the other hand, convert nitriles into amides, which can then be further hydrolyzed to carboxylic acids by amidases. wikipedia.orgnih.gov The choice between these enzymatic pathways can be critical in synthetic chemistry, allowing for the targeted production of either amides or carboxylic acids.

The substrate specificity of these enzymes is a key factor in their application. Nitrilases are broadly categorized based on their preference for aliphatic, aromatic, or arylacetonitriles. nih.gov Aromatic nitrilases, which are relevant to the transformation of compounds like this compound, have been identified in various microorganisms, including species of Rhodococcus, Pseudomonas, and Aspergillus. nih.govnih.gov For instance, several Rhodococcus strains have demonstrated the ability to hydrolyze benzonitrile and its derivatives. nih.gov

While direct studies on the biocatalytic hydrolysis of this compound are not extensively documented in publicly available literature, the enzymatic transformation of structurally similar benzonitrile derivatives provides a strong indication of its potential bioconversion. The methoxymethyl group at the meta position is not expected to completely hinder enzymatic activity, although it may influence the rate and efficiency of the hydrolysis.

Research on various substituted benzonitriles has shown that the nature and position of the substituent on the aromatic ring can significantly affect the enzyme's activity. For example, the metabolism of different hydroxybenzonitrile isomers by Burkholderia sp. proceeds efficiently via the nitrile hydratase-amidase pathway to the corresponding carboxylates. nih.gov This suggests that a methoxymethyl substituent would likely be tolerated by the active site of suitable enzymes.

The general transformation pathway for this compound mediated by a nitrilase would yield 3-(Methoxymethyl)benzoic acid. Alternatively, a nitrile hydratase would first produce 3-(Methoxymethyl)benzamide, which could then be converted to the carboxylic acid by an amidase.

The following table summarizes findings from studies on the biocatalytic hydrolysis of various benzonitrile analogues, illustrating the potential for enzymatic transformation of this compound.

Enzyme/MicroorganismSubstrateProductKey Findings
Nitrilase from Rhodococcus rhodochrous PA-34BenzonitrileBenzoic acidExhibited significant nitrilase activity towards benzonitrile. nih.gov
Nitrilase from Nocardia globerula NHB-2Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)3,5-dibromo-4-hydroxybenzoic acidDemonstrated hydrolysis of halogenated benzonitriles. nih.gov
Nitrile hydratase/amidase from Burkholderia sp. BC13-Hydroxybenzonitrile3-Hydroxybenzoic acidThe strain was capable of utilizing hydroxybenzonitrile isomers as a sole carbon and energy source. nih.gov
Nitrilase from Cryptococcus sp. UFMG-Y28BenzonitrileNot specifiedEnzyme system was induced in the presence of benzonitrile. nih.gov
Nitrilase from Fusarium solaniBenzonitrileNot specifiedThe fungus was able to grow with benzonitrile as its sole carbon and nitrogen source. nih.gov

The application of biocatalysis for the hydrolysis of nitriles like this compound offers a promising route for the synthesis of its corresponding carboxylic acid or amide under environmentally benign conditions. Future research involving screening of microbial sources for specific nitrilases or nitrile hydratases active towards this compound, followed by optimization of reaction conditions, would be crucial for developing an efficient biocatalytic process.

Emerging Research Frontiers and Future Directions for 3 Methoxymethyl Benzonitrile

Advanced Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry Approaches)

The synthesis of 3-(Methoxymethyl)benzonitrile and its derivatives is poised for significant advancement through the adoption of modern synthetic technologies. These methodologies aim to improve efficiency, safety, and sustainability compared to traditional batch processing.

Flow Chemistry: Continuous flow chemistry is an innovative approach that conducts reactions in a continuously flowing stream rather than a traditional batch reactor. polimi.it This technology offers numerous advantages, including enhanced heat and mass transfer, improved reaction control, and greater safety when handling hazardous reagents. beilstein-journals.org The multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs), can be significantly streamlined using "telescoping" steps in a flow system, which involves the consecutive addition of reagents to the reactor. nih.gov For the synthesis of substituted benzonitriles, flow chemistry can enable precise control over reaction parameters, potentially leading to higher yields and purity. polimi.it The use of microreactors or microfabricated systems allows for rapid reaction optimization and scalability, from laboratory research to industrial production. polimi.itbeilstein-journals.org Furthermore, challenging reactions, such as those involving highly reactive organometallic intermediates, can be performed more safely and efficiently in a continuous flow setup. scispace.com

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

Feature Batch Chemistry Flow Chemistry
Reaction Scale Limited by vessel size Easily scalable by extending run time
Heat Transfer Often inefficient, can lead to hotspots Highly efficient due to high surface-area-to-volume ratio
Mass Transfer Can be slow, limiting reaction rates Rapid mixing and efficient mass transfer
Safety Large volumes of hazardous materials Small reaction volumes at any given time, inherently safer beilstein-journals.org
Process Control Difficult to precisely control temperature and mixing Precise control over temperature, pressure, and residence time
Reproducibility Can vary between batches High reproducibility and consistency

Green Chemistry Approaches: Green chemistry principles focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. wjpmr.com For benzonitrile (B105546) synthesis, traditional methods often involve harsh reagents and generate significant waste. researchgate.net Emerging green approaches offer more environmentally benign alternatives. One promising strategy involves the use of ionic liquids, which can act as a recyclable co-solvent, catalyst, and phase-separation agent, thereby simplifying the purification process and eliminating the need for metal salt catalysts. researchgate.net Another key principle of green chemistry is maximizing atom economy, which involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. By focusing on direct, catalytic, and solvent-free or greener-solvent reactions, the environmental impact of producing this compound can be substantially reduced. wjpmr.comunibo.it

Exploration of Novel Reaction Pathways and Unprecedented Mechanisms

Beyond optimizing existing synthetic routes, researchers are actively exploring novel chemical transformations for benzonitrile derivatives. These investigations can unlock unprecedented reactivity and provide access to complex molecular architectures that are otherwise difficult to synthesize.

One area of exploration involves the use of unique reagents to initiate novel reactions. For instance, the TDAE (tetrakis(dimethylamino)ethylene)-initiated reaction between benzonitrile derivatives and substituted benzaldehydes has been reported to form substituted hydroxyethylbenzonitrile derivatives. researchgate.net These intermediates can then undergo one-pot lactonization to yield 3-substituted isochroman-1-ones, demonstrating a novel pathway for constructing these valuable heterocyclic compounds. researchgate.net Applying such methodologies to this compound could provide a direct route to novel isochroman-1-one derivatives bearing the methoxymethyl group, which could be of interest for medicinal chemistry or materials science. The exploration of such metal-free addition reactions highlights a shift towards milder and more functional-group-tolerant synthetic methods. researchgate.net

Development of New Derivatives with Tunable Reactivity or Targeted Biological Activity

The this compound core structure is a valuable platform for developing new derivatives with tailored properties. By chemically modifying the methoxymethyl group, the nitrile, or the aromatic ring, researchers can fine-tune the molecule's reactivity and biological profile.

The synthesis of novel derivatives is often driven by the search for new therapeutic agents. Benzonitrile and related nitrogen-containing heterocyclic structures are common motifs in biologically active compounds. researchgate.netmdpi.com For example, novel N-substituted benzimidazole carboxamides containing a cyano group have shown potent and selective antiproliferative activity against breast cancer cell lines. mdpi.com Similarly, various benzylamine (B48309) and 1,2,4-triazole derivatives have been synthesized and evaluated for their anti-mycobacterial and anticancer activities. mdpi.comopenmedicinalchemistryjournal.com By using this compound as a starting material, new series of compounds could be designed and synthesized to explore potential activities, including antibacterial, antifungal, anticancer, and antimalarial properties. mdpi.comnih.gov

Table 2: Potential Biological Activities of Benzonitrile-Containing Derivatives

Derivative Class Potential Biological Activity Reference Example
Benzimidazole Carboxamides Antiproliferative (Anticancer) Selective activity against MCF-7 breast cancer cell line. mdpi.com
Benzyloxy-4-oxopyridin Benzoates Antimalarial, Antiproliferative Novel pyridinone derivatives tested for biological activity. nih.gov
1,2,4-Triazole-3-carboxamides Anticancer Induction of apoptosis in leukemia cells. mdpi.com
Benzylamines Anti-Mycobacterium Tuberculosis Evaluation of antimycobacterial properties. openmedicinalchemistryjournal.com

Integration into Advanced Materials Science and Engineering

The unique electronic and structural features of this compound make it an attractive building block for advanced materials. The field of materials science is continuously seeking novel organic molecules to create functional materials for a wide range of applications, including electronics, optics, and porous materials. verizonaonlinepublishing.com

Benzonitrile derivatives have shown significant promise in the development of materials for organic light-emitting diodes (OLEDs). Specifically, donor-acceptor-donor' (D-A-D') type fluorinated benzonitrile compounds have been shown to exhibit thermally activated delayed fluorescence (TADF) and mechanochromic luminescence (MCL), properties that are highly desirable for next-generation displays and lighting. The integration of this compound into such molecular designs could modulate the electronic properties and influence the solid-state packing, potentially leading to materials with tunable and stimuli-responsive emission characteristics. Furthermore, the nitrile group is a versatile functional handle for polymerization or for incorporation into porous structures like Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage, separation, and catalysis. scispace.com

Computational Design and Prediction of Novel Reactivity and Applications for Substituted Benzonitriles

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design of molecules and the prediction of their properties before they are ever synthesized in the lab. nih.gov These in silico methods can accelerate the discovery of new materials and bioactive compounds by providing insights into structure-property relationships.

For substituted benzonitriles like this compound, computational approaches can be used in several ways:

Predicting Reactivity: Quantum mechanical calculations can model reaction pathways and transition states, helping to predict the outcome of unknown reactions and understand complex mechanisms.

Designing Novel Derivatives: Computer-aided molecular design can be used to engineer new derivatives with specific electronic, optical, or biological properties. nih.gov For instance, machine learning models can be trained on existing data to predict the biological activity or material performance of new candidate molecules. nih.govnih.gov

Screening for Applications: Large virtual libraries of benzonitrile derivatives can be screened in silico for their potential as drugs, by docking them into the active sites of therapeutic protein targets, or as materials, by calculating their electronic and photophysical properties. nih.gov This predictive power significantly reduces the time and cost associated with experimental screening.

Q & A

Basic: What are the recommended synthetic routes for 3-(Methoxymethyl)benzonitrile, and how can purity be optimized?

Answer:
The synthesis of this compound can be adapted from methodologies used for structurally similar compounds. For example, ferrocenyl-substituted benzonitriles are synthesized via nucleophilic substitution reactions between quaternary ammonium salts (e.g., ferrocenylmethyltrimethylammonium iodide) and aminobenzonitriles under mild conditions (40–60°C, 12–24 hours) . Key steps include:

  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Purity validation: Employ HPLC or GC-MS to confirm ≥95% purity.
  • Handling intermediates: Protect reactive intermediates (e.g., cyanide groups) from moisture to avoid hydrolysis.

Researchers should cross-validate synthetic yields and purity using independent analytical methods, as commercial sources often lack analytical data .

Advanced: How can binding interactions of this compound derivatives with biological or radical species be quantified?

Answer:
Spectrophotometric techniques, such as UV-Vis titration with DPPH radicals, are effective for determining binding parameters. For example:

  • Binding constant (K): Measure absorbance changes at 517 nm as DPPH reacts with the compound. Calculate KK using the Benesi-Hildebrand equation .
  • Interaction mode: Compare results with control molecules (e.g., ascorbic acid) to distinguish chemical vs. electrostatic interactions.
  • Free energy (ΔG\Delta G): Derive from KK using ΔG=RTlnK\Delta G = -RT \ln K.

Contradictions in reported activities may arise from assay conditions (e.g., solvent polarity, pH) or impurities in synthesized derivatives .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste disposal: Collect cyanide-containing waste separately and neutralize with alkaline hypochlorite before disposal by licensed contractors .
  • Spill management: Absorb spills with inert materials (e.g., sand), avoid dust generation, and ventilate the area .

Note: Methoxymethyl groups may decompose under heat, releasing toxic gases (e.g., HCN). Monitor thermal stability via TGA .

Advanced: How can discrepancies in reported pharmacological activities of this compound analogs be resolved?

Answer:
Contradictions in biological data (e.g., variable IC₅₀ values) may stem from:

  • Structural analogs: Subtle substituent changes (e.g., methoxy vs. nitro groups) alter electronic properties and binding affinities .
  • Assay variability: Standardize conditions (e.g., cell lines, incubation time) across studies.
  • Purity thresholds: Impurities ≥2% can skew results; validate via NMR and elemental analysis .

Use structure-activity relationship (SAR) models to predict activity trends and prioritize derivatives for testing .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., methoxymethyl at C3). Peaks for CN (~110 ppm in ¹³C) and OCH₂O (δ 3.3–3.5 ppm in ¹H) are diagnostic .
  • IR: Stretching vibrations for nitrile (~2240 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups validate functionality .
  • Mass spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., C₉H₉NO₂: 163.0633 g/mol) .

For crystalline derivatives, X-ray diffraction resolves stereochemical ambiguities .

Advanced: How can computational tools predict physicochemical properties of this compound derivatives?

Answer:

  • Solubility/logP: Use software like ACD/Labs to calculate partition coefficients and solubility in aqueous/organic matrices .
  • Reactivity: Density functional theory (DFT) models predict sites for electrophilic substitution (e.g., nitration at C4/C5) .
  • Thermal stability: Molecular dynamics simulations estimate decomposition temperatures and byproducts .

Validate predictions experimentally via DSC (melting point) and Karl Fischer titration (hygroscopicity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.